molecular formula C10H14IN3O5 B13140690 5-Iodo-2'-O-methylcytidine

5-Iodo-2'-O-methylcytidine

Cat. No.: B13140690
M. Wt: 383.14 g/mol
InChI Key: JQWRBXTVVLSBBM-JXOAFFINSA-N
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Preparation Methods

The synthesis of 5-Iodo-2’-O-methylcytidine involves the iodination of 2’-O-methylcytidine. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Iodo-2’-O-methylcytidine undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, oxidizing agents like peroxotungstate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Iodo-2’-O-methylcytidine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 5-Iodo-2’-O-methylcytidine involves the inhibition of DNA methyltransferases. This inhibition prevents the methylation of cytosine residues in DNA, leading to changes in gene expression. The compound targets DNA methyltransferases and disrupts their activity, which can result in anti-tumor effects .

Comparison with Similar Compounds

5-Iodo-2’-O-methylcytidine can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of 5-Iodo-2’-O-methylcytidine in its ability to inhibit DNA methyltransferases and its potential use in cancer therapy.

Properties

Molecular Formula

C10H14IN3O5

Molecular Weight

383.14 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one

InChI

InChI=1S/C10H14IN3O5/c1-18-7-6(16)5(3-15)19-9(7)14-2-4(11)8(12)13-10(14)17/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1

InChI Key

JQWRBXTVVLSBBM-JXOAFFINSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO)O

Canonical SMILES

COC1C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O

Origin of Product

United States

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